molecular formula C15H20O5 B1164235 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide CAS No. 221148-94-3

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide

Cat. No. B1164235
CAS RN: 221148-94-3
M. Wt: 280.32 g/mol
InChI Key:
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Description

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide is a natural product of Alisma, Alismataceae . It has a CAS number of 221148-94-3 and can be used as a reference standard .

Scientific Research Applications

Antifungal Properties

1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide, a guaianolide, exhibits notable antifungal properties. In a study, guaianolides isolated from Ajania fruticulosa demonstrated inhibitory effects on the growth of Candida albicans, suggesting potential applications in antifungal therapies (Meng, Hu, Chen, & Tan, 2001).

Phytochemical Studies

Guaianolides, including the mentioned compound, have been a subject of various phytochemical studies. These studies often involve the isolation and characterization of guaianolides from different plant species. For instance, research on Achillea asiatica identified several polar guaianolides, contributing to our understanding of plant chemistry and potential therapeutic applications (Glasl, Gunbilig, Narantuya, Werner, & Jurenitsch, 2001).

Antimycobacterial and Cytotoxicity Studies

Investigations into guaianolide sesquiterpenes from Pulicaria crispa revealed compounds exhibiting weak antimycobacterial activity and cytotoxicity against certain cancer cell lines. This suggests a potential for these compounds in developing treatments for mycobacterial infections and cancer (Stavri, Mathew, Gordon, Shnyder, Falconer, & Gibbons, 2008).

Xanthine Oxidase Inhibition

Guaianolides from Ajania fruticulosa have been evaluated for their xanthine oxidase inhibitory properties, which is relevant in the treatment of gout and related conditions. Such studies contribute to understanding the therapeutic potential of these compounds in managing diseases associated with xanthine oxidase activity (Li, Meng, Cheng, Higa, Tanaka, & Tan, 1999).

Insect Antifeedant Properties

Research on Senecio miser identified several eremophilanolides, including variants of guaianolides, demonstrating strong insect antifeedant activity. This suggests a role for these compounds in natural pest control and the development of biopesticides (Reina, González-Coloma, Gutiérrez, Cabrera, Rodríguez, Fajardo, & Villarroel, 2001).

properties

IUPAC Name

(3aS,6S,6aS,9S,9aS,9bS)-6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3/t9-,10-,11-,13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHTVVJDLWGFLU-XAUBGQFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]2[C@@H]([C@@H]3[C@]1(C=C[C@]3(C)O)O)OC(=O)C2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
Reactant of Route 2
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
Reactant of Route 3
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
Reactant of Route 4
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
Reactant of Route 5
Reactant of Route 5
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide
Reactant of Route 6
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide

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